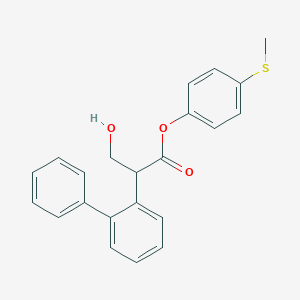
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TACN, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of TACN involves its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. TACN has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
TACN has been shown to have significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases. TACN has also been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of enzymes involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TACN has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized and purified, which makes it an ideal candidate for in vitro and in vivo studies. However, TACN has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the study of TACN. One potential area of research is the development of TACN-based drugs for the treatment of various diseases. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules. Additionally, the development of TACN analogs with improved bioavailability and therapeutic properties is an area of interest for future research.
Conclusion:
In conclusion, 4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid, also known as TACN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. TACN has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity at high concentrations and limited bioavailability in vivo. There are several future directions for the study of TACN, including the development of TACN-based drugs and the investigation of the compound's mechanism of action and interactions with other molecules.
Méthodes De Synthèse
The synthesis of TACN involves the reaction between 4-thioanisole and 2-biphenylcarboxaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of TACN. The purity of the synthesized compound can be enhanced through recrystallization or column chromatography.
Applications De Recherche Scientifique
TACN has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. TACN has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Propriétés
Numéro CAS |
141857-29-6 |
|---|---|
Nom du produit |
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid |
Formule moléculaire |
C23H22O3S |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(4-methylsulfanylphenyl) 3-hydroxy-2-(2-phenylphenyl)propanoate |
InChI |
InChI=1S/C22H20O3S/c1-26-18-13-11-17(12-14-18)25-22(24)21(15-23)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3 |
Clé InChI |
WVOUEQGJZMBZIF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
SMILES canonique |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
Synonymes |
4-TABHP 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



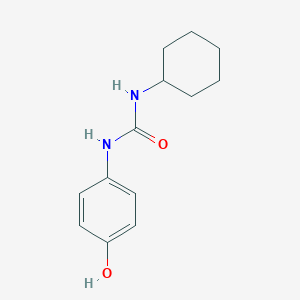
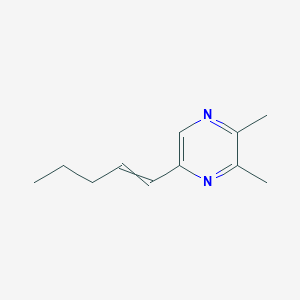
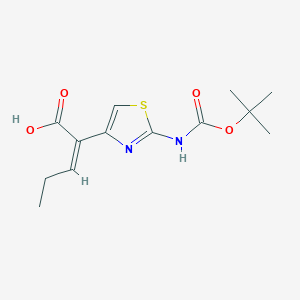
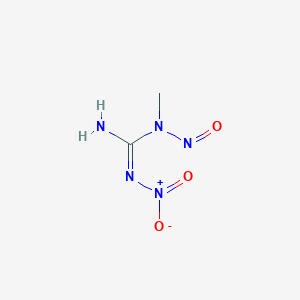

![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
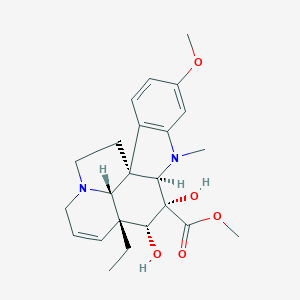
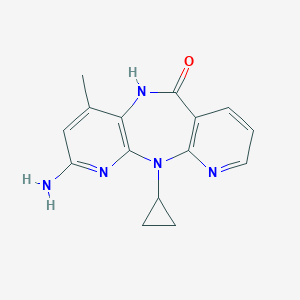
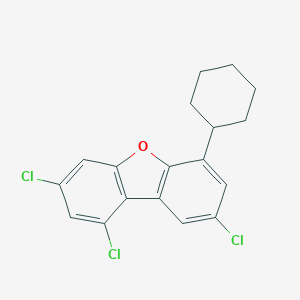
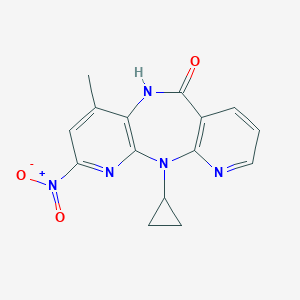
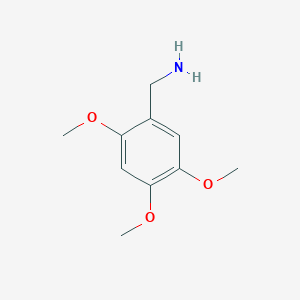
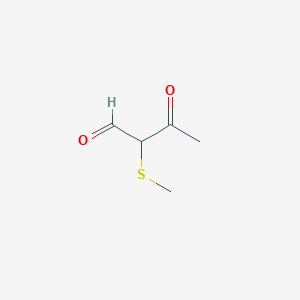

![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)